molecular formula C19H18N4O B4864814 5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole

5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole

Cat. No.: B4864814
M. Wt: 318.4 g/mol
InChI Key: QSZRPVCNANMELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core with additional functional groups, including a phenyl-substituted oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The benzodiazole core can be constructed through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The oxadiazole moiety, for example, is known to interact with various enzymes and receptors, potentially modulating their activity. The benzodiazole core can also engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-13-10-16-17(11-14(13)2)23(12-20-16)9-8-18-21-19(24-22-18)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZRPVCNANMELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCC3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole
Reactant of Route 2
5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole
Reactant of Route 3
Reactant of Route 3
5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole
Reactant of Route 4
Reactant of Route 4
5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole
Reactant of Route 5
Reactant of Route 5
5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole
Reactant of Route 6
Reactant of Route 6
5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.